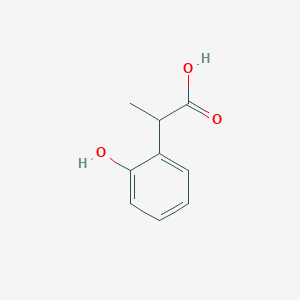

2-(2-Hydroxyphenyl)propionic acid

概要

説明

2-(2-Hydroxyphenyl)propionic acid, also known as atrolactic acid, is an organic compound with the molecular formula C9H10O3. It is a derivative of phenylpropionic acid, characterized by the presence of a hydroxyl group attached to the benzene ring. This compound is of significant interest due to its various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2-(2-Hydroxyphenyl)propionic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-phenylpropionic acid using microorganisms such as Streptomyces rimosus . The reaction conditions typically include a medium containing sorbitol, soybean meal, and malt extract, with the pH maintained around 7.2. The conversion rate can reach up to 60% under optimal conditions.

Industrial Production Methods: Industrial production of this compound often involves chemical synthesis routes. One method includes the reduction of aryl acetophenones or the 1,2-aryl migration of aryl propiophenones . These processes may require multiple steps, including the introduction and removal of protective groups.

化学反応の分析

Types of Reactions: 2-(2-Hydroxyphenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions, where the hydroxyl group or other substituents on the benzene ring are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or sulfonating agents can be employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory and Analgesic Agents

The compound serves as a critical intermediate in synthesizing anti-inflammatory and analgesic drugs. Its efficacy in enhancing drug formulations targeting pain relief has been documented in numerous studies. For instance, research highlights its role in developing novel therapeutic agents that exhibit reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Synthesis of New Drugs

A study investigated the synthesis of new derivatives of 2-(2-Hydroxyphenyl)propionic acid that demonstrated improved anti-inflammatory activities. The derivatives were tested in vitro and showed promising results in inhibiting cyclooxygenase enzymes, which are pivotal in the inflammatory process .

Cosmetic Formulations

Antioxidant Properties

this compound is utilized in cosmetic products due to its antioxidant properties. It helps protect skin from oxidative stress, which can lead to premature aging. Its inclusion in skincare formulations has been shown to improve skin health by reducing the appearance of fine lines and wrinkles .

Case Study: Skin Health Improvement

In a clinical trial involving skincare products containing this compound, participants reported significant improvements in skin texture and hydration levels after consistent use over a period of three months .

Food Industry

Food Additive

The compound is employed as a food additive for its preservative qualities and flavor enhancement capabilities. It contributes to the stability and taste of various food products while also providing health benefits associated with its antioxidant properties .

Case Study: Preservation Efficacy

Research demonstrated that incorporating this compound into food products significantly extended their shelf life by inhibiting microbial growth without compromising flavor .

Biochemistry Research

Enzyme Activity Studies

In biochemical research, this compound is used to study enzyme activities and metabolic pathways. It provides insights into biochemical processes that are crucial for understanding disease mechanisms and developing therapeutic strategies .

Case Study: Metabolic Pathway Analysis

A study explored the effects of this compound on specific metabolic pathways involved in lipid metabolism, revealing its potential as a therapeutic agent for conditions such as non-alcoholic fatty liver disease (NAFLD). The compound was shown to regulate lipid accumulation effectively .

Polymer Chemistry

Development of Biodegradable Polymers

The compound is also applied in polymer chemistry for developing biodegradable polymers. These eco-friendly materials are increasingly important in sustainability efforts, providing alternatives to traditional plastics .

Case Study: Biopolymer Synthesis

Research focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting materials exhibited desirable mechanical properties and degradation rates suitable for various applications .

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory and analgesic properties | Improved drug formulations with reduced side effects |

| Cosmetics | Antioxidant effects | Enhanced skin texture and hydration |

| Food Industry | Preservative and flavor enhancer | Extended shelf life of food products |

| Biochemistry | Insights into enzyme activity | Regulation of lipid metabolism in NAFLD |

| Polymer Chemistry | Development of biodegradable materials | Eco-friendly alternatives to traditional plastics |

作用機序

The mechanism of action of 2-(2-Hydroxyphenyl)propionic acid involves its interaction with various molecular targets and pathways:

Gut Microbiota: It influences the composition and activity of gut microbiota, enhancing the abundance of beneficial bacteria and reducing systemic endotoxin levels.

Lipid Metabolism: It regulates lipid metabolism by modulating the expression of genes involved in lipid synthesis and degradation.

Antiulcerogenic Effects: Its antiulcerogenic effects are mediated through the inhibition of serotonin-induced ulcerogenesis.

類似化合物との比較

2-(2-Hydroxyphenyl)propionic acid can be compared with other similar compounds, such as:

3-(4-Hydroxyphenyl)propionic acid: This compound has a hydroxyl group in the para position and is used in similar applications.

2-Hydroxyphenylacetic acid: It has a similar structure but lacks the propionic acid side chain.

3,4-Dihydroxyphenylpropionic acid: This compound has two hydroxyl groups on the benzene ring and is used in different biochemical studies.

The uniqueness of this compound lies in its specific hydroxylation pattern and its diverse applications in various fields of research and industry.

生物活性

2-(2-Hydroxyphenyl)propionic acid, also known as salicylic acid , is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- CAS Number : 533931-68-9

The unique positioning of the hydroxyl group in the aromatic ring contributes to its distinct chemical reactivity and biological activity, particularly in anti-inflammatory and analgesic contexts .

- Anti-inflammatory Effects :

- Antiproliferative Activity :

- Antioxidant Properties :

Table 1: Summary of Biological Activities

| Activity | Mechanism | Study Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antiproliferative | Induction of apoptosis | |

| Antioxidant | Scavenging free radicals | |

| Gut microbiota modulation | Interaction with gut microbiota |

Clinical Studies

- In Vitro Studies :

- In Vivo Studies :

- Gut Microbiota Interaction :

Safety Profile

The safety profile of this compound has been evaluated in several studies, indicating that it is generally well-tolerated at therapeutic doses. However, high doses may lead to gastrointestinal disturbances or allergic reactions in sensitive individuals .

特性

IUPAC Name |

2-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHQRJXHSUXNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533931-68-9 | |

| Record name | 2-(2-Hydroxyphenyl)propanoic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533931689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-HYDROXYPHENYL)PROPANOIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS74MY8K8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。